3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
The compound “3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are used in various fields of science due to their broad applications .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group (3-methyl), and another carbon atom would be substituted with a thiophene ring (4-(2-thienyl)) .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyrazole ring could contribute to the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Studies have focused on synthesizing novel heterocyclic compounds using "3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride" or related structures as starting materials. These compounds have been screened for their antibacterial and antifungal activities. For example, the synthesis of heterocyclo-substituted thieno[2,3-c:5,4-c′]dipyrazole derivatives demonstrated potential antibacterial and antifungal properties (Awad, 1992).
Antibacterial and Antifungal Pharmacophore Sites
The reaction of hydroxymethyl pyrazole derivatives with primary amines yielded compounds that were studied for their structure and biological activity, revealing antitumor, antifungal, and antibacterial properties. This indicates the potential for developing pharmacophores based on the pyrazole structure (Titi et al., 2020).
Antimicrobial and Anticoccidial Activity
Compounds derived from the Michael type addition of an amine to a related structure demonstrated significant antimicrobial and anticoccidial activities, highlighting the potential for developing new treatments for infections and coccidiosis (Georgiadis, 1976).
Novel Cooling Compound Evaluation
A related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, underwent toxicological evaluation, demonstrating safety for use in food and beverage applications due to its rapid metabolism and lack of mutagenicity or clastogenicity (Karanewsky et al., 2015).
Dyes and Pigments
The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives for use as disperse dyes on polyester fibers is another application, showcasing the versatility of related pyrazole derivatives in materials science (Ho, 2005).
Mechanism of Action
properties
IUPAC Name |
5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-7(8(9)11-10-5)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJJRZVXUJGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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